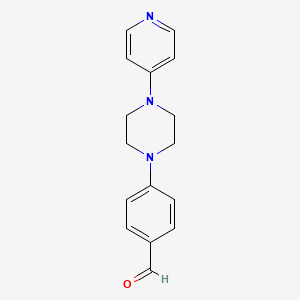
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine is a compound that features a piperazine ring substituted with a formyl group on one phenyl ring and a pyridyl group on the other
Métodos De Preparación
The synthesis of 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine typically involves the reaction of 4-formylphenylboronic acid with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridines .
Aplicaciones Científicas De Investigación
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine include:
1-(4-Formylphenyl)-4-(2-pyridyl)piperazine: This compound has a similar structure but with the pyridyl group in the 2-position, which can lead to different reactivity and biological activity.
1-(4-Formylphenyl)-4-(3-pyridyl)piperazine:
1-(4-Carboxyphenyl)-4-(4-pyridyl)piperazine: This compound has a carboxyl group instead of a formyl group, which can significantly alter its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H17N3O |
|---|---|
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
4-(4-pyridin-4-ylpiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C16H17N3O/c20-13-14-1-3-15(4-2-14)18-9-11-19(12-10-18)16-5-7-17-8-6-16/h1-8,13H,9-12H2 |
Clave InChI |
SERCEXOFMLDXKE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)C=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-chloro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid methyl ester](/img/structure/B8440332.png)
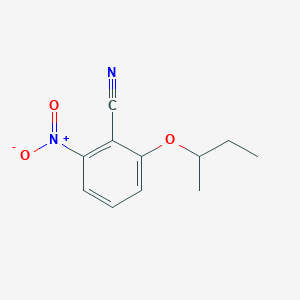
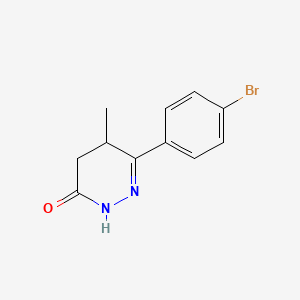
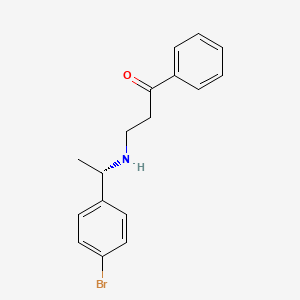

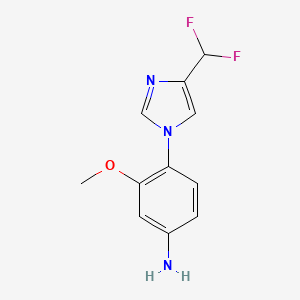
![2-[[4-(2-Nitroethenyl)phenyl]methoxy]pyridine](/img/structure/B8440370.png)
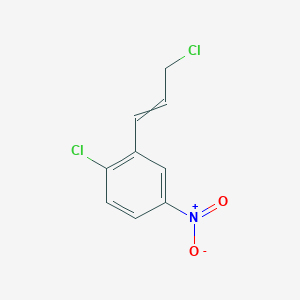
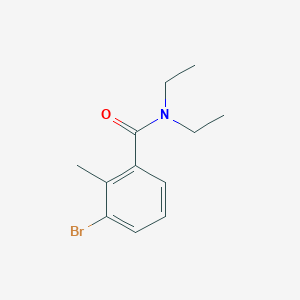

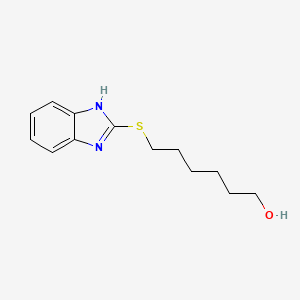
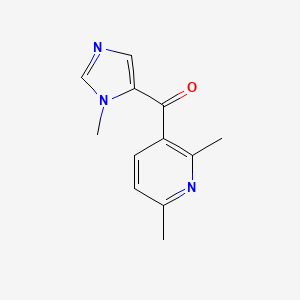
![(3aS,4R,6aR)-5-Fluoro-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8440417.png)
![Rac-n-[1-(3,4-dichloro-phenyl)-ethyl]-3-fluoro-benzamide](/img/structure/B8440418.png)
